molecular formula C11H15ClN2O B107871 3-(3-Chlorophenyl)-1,1-diethylurea CAS No. 15441-95-9

3-(3-Chlorophenyl)-1,1-diethylurea

Cat. No.: B107871
CAS No.: 15441-95-9
M. Wt: 226.7 g/mol
InChI Key: FXODCODKNPOVAX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,1-diethylurea is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiourea Derivatives : Thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, have been synthesized under aerobic conditions and characterized. These compounds demonstrated significant enzyme inhibition and potential as mercury sensors (Rahman et al., 2021).

  • Investigations into Molecular Structure : Studies involving 3-(3-chlorophenyl)-1,1-diethylurea focused on its molecular structure, as in the case of derivatives like 3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea, where both experimental and theoretical approaches were used to understand its properties (Liao et al., 2022).

Biological and Chemical Interactions

  • Interactions with Serum Albumin : Research involving N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea highlighted its strong ability to interact with serum albumins through fluorescence spectroscopy, indicating significant biochemical interactions (Cui et al., 2006).

  • Pharmacological Applications : Certain derivatives of this compound have been identified as nonpeptidic agonists of the urotensin-II receptor, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, showcasing potential pharmaceutical applications (Croston et al., 2002).

Environmental and Agricultural Applications

  • Photodecomposition in Agriculture : The photodecomposition of substituted phenylureas, including compounds like 3-(p-chlorophenyl)-1,1-dimethylurea, has been studied, indicating their behavior under different light sources and relevance in agricultural applications (Jordan et al., 1964).

  • Role in Plant Metabolism : Investigations into compounds like 3-(4-chlorophenyl)-1-methylurea, a metabolite of 3-(4-chlorophenyl)-1,1-diethylurea, have provided insights into the role of these compounds in plant metabolism and oxidative processes (Frear, 1968).

Properties

IUPAC Name

3-(3-chlorophenyl)-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXODCODKNPOVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340825
Record name 3-(3-chlorophenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-95-9
Record name 3-(3-chlorophenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1,1-DIETHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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